molecular formula C7H3N3S B2916267 Thiazolo[4,5-c]pyridine-2-carbonitrile CAS No. 1417816-59-1

Thiazolo[4,5-c]pyridine-2-carbonitrile

Cat. No.: B2916267
CAS No.: 1417816-59-1
M. Wt: 161.18
InChI Key: YQKJDWUBDFFEMI-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridine-2-carbonitrile is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion results in a bicyclic system that is of significant interest in medicinal chemistry due to its potential biological activities. The compound is known for its diverse pharmacological properties, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]pyridine-2-carbonitrile typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another approach involves the use of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various reagents such as α-bromoketones and ethyl chloroacetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Thiazolo[4,5-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thiazolo[4,5-c]pyridine-2-carbonitrile is unique due to its specific fusion of thiazole and pyridine rings, which imparts distinct electronic and steric properties. These characteristics contribute to its diverse biological activities and make it a valuable scaffold for drug development .

Properties

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKJDWUBDFFEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417816-59-1
Record name [1,3]thiazolo[4,5-c]pyridine-2-carbonitrile
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